N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide
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Overview
Description
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide is a complex organic compound with a unique structure that includes both pyrrolidine and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-pyrrolidinone with ethanethioamide under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions are possible, where the thioamide group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-pyrrolidinylidene)-2-oxo-1-pyrrolidineethanethioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-2-pyrrolidinylidene)-N’-phenyl-1-pyrrolidinecarboximidamide: A structurally similar compound with hypoglycemic activity.
4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine: Another related compound with distinct chemical properties.
Properties
IUPAC Name |
N-(1-methylpyrrolidin-2-ylidene)-2-(2-oxopyrrolidin-1-yl)ethanethioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-13-6-2-4-9(13)12-10(16)8-14-7-3-5-11(14)15/h2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCZFMOGMRMAGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=NC(=S)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126647-17-4 |
Source
|
Record name | 1-Pyrrolidineethanethioamide, N-(1-methyl-2-pyrrolidinylidene)-2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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